molecular formula C22H21N3O2S B3298359 N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897461-48-2

N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B3298359
CAS No.: 897461-48-2
M. Wt: 391.5
InChI Key: HTWRWQXCVMRFAS-UHFFFAOYSA-N
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Description

N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS 897461-48-2) is a chemical compound with the molecular formula C22H21N3O2S and a molecular weight of 391.486 g/mol . This acetamide derivative is built around an imidazo[2,1-b][1,3]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . While the specific biological activity of this compound requires further investigation, related imidazothiazole and benzimidazothiazole derivatives have demonstrated significant antitubercular and antibacterial activities in recent scientific literature . Some closely related analogs have shown potent activity against Mycobacterium tuberculosis H37Rv strain by potentially inhibiting the DprE1 enzyme, a key target in mycobacterial cell wall synthesis . Other studies suggest that the structural features of this compound class allow them to cross cellular membranes efficiently and interact with various biological targets, making them interesting candidates for drug discovery programs . This product is intended for research purposes such as hit identification, lead optimization, and structure-activity relationship (SAR) studies. It is supplied for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-27-19-10-8-17(9-11-19)20-14-25-18(15-28-22(25)24-20)12-21(26)23-13-16-6-4-3-5-7-16/h3-11,14-15H,2,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWRWQXCVMRFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as thioamides and α-halo ketones, under basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxy group is introduced onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis techniques to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to 5a’s phenyl group (3.76%) . The target compound’s 4-ethoxyphenyl substituent, with an electron-donating ethoxy group, may alter binding kinetics or solubility.
  • Acetamide Side Chain: Piperazine-containing analogs (e.g., 5l, 5k) show improved cytotoxicity, likely due to enhanced solubility or target engagement.

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents:

Compound Yield (%) Melting Point (°C) Molecular Formula
5f 72 215–217 C20H14Cl2N4OS
5l 72 116–118 C30H29ClN6O2S
5k 78 92–94 C30H30N6O2S
Target N/A N/A Likely C25H22N3O2S
  • Ethoxy Group Impact : The 4-ethoxy substituent in the target compound may lower melting points compared to chloro or methoxy analogs (e.g., 5f: 215–217°C vs. 5k: 92–94°C), suggesting differences in crystallinity .

Biological Activity

N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological properties. The synthesis typically involves the condensation of a benzylamine derivative with a thiazole precursor under controlled conditions using dehydrating agents and catalysts to enhance yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Antitumor Activity : The compound has shown potential as an anticancer agent by inhibiting key enzymes involved in cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : N-benzyl derivatives have demonstrated significant antibacterial effects against various strains. The presence of electron-donating groups enhances their efficacy against pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b][1,3]thiazole derivatives. Key findings include:

  • Substituent Effects : The introduction of different substituents on the phenyl ring can significantly affect potency. For instance, compounds with methoxy or ethoxy groups exhibit enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Core Modifications : Variations in the thiazole core structure can lead to different biological profiles, emphasizing the importance of structural diversity in drug design.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin.
Study 2 Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as a therapeutic agent.
Study 3 Investigated the mechanism of action and found that the compound induces apoptosis via mitochondrial pathways.

Q & A

Q. What are the key synthetic steps for preparing N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?

The synthesis typically involves:

  • Formation of the imidazo[2,1-b]thiazole core : Cyclization of thiazole precursors with reagents like acetic anhydride under controlled pH and temperature .
  • Introduction of the 4-ethoxyphenyl group : Suzuki coupling or electrophilic substitution using aryl halides and palladium catalysts .
  • Acylation of the benzylamine moiety : Reaction with activated esters (e.g., NHS esters) or acyl chlorides in aprotic solvents (DMF, DCM) . Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity in substitution steps.

Q. Which analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integrity .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and detects synthetic byproducts .
  • X-ray Crystallography : Resolves steric interactions (e.g., dihedral angles between thiazole and benzyl groups) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Dimethylformamide (DMF) for acylation, dichloromethane (DCM) for cyclization, and ethanol/water mixtures for precipitation .
  • Catalysts : Triethylamine for deprotonation, Pd(PPh3)4 for cross-coupling, and Eaton’s reagent (P2O5/MeSO3H) for Friedel-Crafts acylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Continuous flow systems : Minimize intermediate degradation in multi-step syntheses .
  • Temperature control : Cyclization at 60–80°C prevents side-product formation, while acylation at 0–5°C enhances selectivity .
  • Catalyst loading : 2–5 mol% Pd catalysts balance cost and efficiency in cross-coupling steps .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

  • Electron-withdrawing groups (Cl, F) : Enhance anticancer activity by increasing electrophilicity and target binding (e.g., IC50 = 1.4 μM for 4-chlorophenyl vs. 22.6 μM for 4-methoxyphenyl in MDA-MB-231 cells) .
  • Methoxy/ethoxy groups : Improve solubility but may reduce cytotoxicity due to steric hindrance .
  • Benzodioxole moieties : Increase metabolic stability but require QSAR modeling to balance lipophilicity and bioavailability .

Q. What methodologies resolve contradictions in reported biological data?

  • QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with IC50 data to predict activity trends .
  • Molecular docking : Identifies binding interactions with targets like VEGFR2 or tubulin, explaining variations in potency (e.g., 5.72% vs. 3.76% inhibition at 20 μM) .
  • Dose-response assays : Replicate studies under standardized conditions (e.g., MTT assays at 48h incubation) to minimize variability .

Key Research Recommendations

  • Prioritize microwave-assisted synthesis for time-sensitive projects.
  • Use molecular docking to guide substituent selection for target-specific activity.
  • Validate biological data with orthogonal assays (e.g., Western blotting for apoptosis markers) to address contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

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